molecular formula C8H8ClNO B2956425 (E)-[(2-chlorophenyl)methylidene](methyl)oxidoazanium CAS No. 1075226-89-9

(E)-[(2-chlorophenyl)methylidene](methyl)oxidoazanium

Cat. No.: B2956425
CAS No.: 1075226-89-9
M. Wt: 169.61
InChI Key: CUOOPIXVMPNVEO-UXBLZVDNSA-N
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Description

(E)-(2-chlorophenyl)methylideneoxidoazanium is a chemical compound known for its diverse applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which allows it to participate in a variety of chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(2-chlorophenyl)methylideneoxidoazanium typically involves the reaction of 2-chlorobenzaldehyde with methylamine under specific conditions. The reaction is carried out in the presence of an oxidizing agent to facilitate the formation of the oxidoazanium group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of (E)-(2-chlorophenyl)methylideneoxidoazanium is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-(2-chlorophenyl)methylideneoxidoazanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxidoazanium group into other functional groups.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to prevent over-reduction.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often in the presence of a catalyst to enhance reaction rates.

Major Products Formed

Scientific Research Applications

(E)-(2-chlorophenyl)methylideneoxidoazanium is a versatile compound with numerous scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (E)-(2-chlorophenyl)methylideneoxidoazanium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • (E)-(2-bromophenyl)methylideneoxidoazanium
  • (E)-(2-fluorophenyl)methylideneoxidoazanium
  • (E)-(2-iodophenyl)methylideneoxidoazanium

Uniqueness

(E)-(2-chlorophenyl)methylideneoxidoazanium stands out due to its unique combination of the chlorophenyl group and the oxidoazanium moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2-chlorophenyl)-N-methylmethanimine oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-10(11)6-7-4-2-3-5-8(7)9/h2-6H,1H3/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOOPIXVMPNVEO-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CC1=CC=CC=C1Cl)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/[N+](=C\C1=CC=CC=C1Cl)/[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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